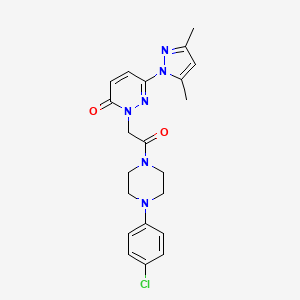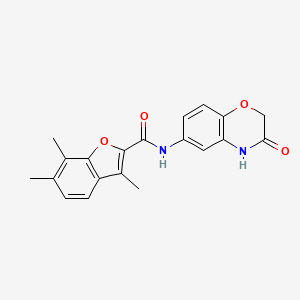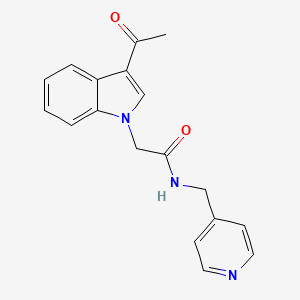![molecular formula C13H20N2O2S B4521422 N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]methanesulfonamide](/img/structure/B4521422.png)
N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]methanesulfonamide
Overview
Description
N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]methanesulfonamide is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.12454906 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides have been identified as potent methionine aminopeptidase (MetAP) inhibitors. These compounds show varying inhibitory potencies across different metal forms of Escherichia coli MetAP, with inhibition dependent on metal concentration. X-ray structures reveal that these inhibitors form a metal complex at the enzyme's active site, highlighting a typical mechanism of inhibition for many non-peptidic MetAP inhibitors (Huang et al., 2006).
Corrosion Inhibition
Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrate their effectiveness in inhibiting mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors, forming protective films on steel surfaces and exhibiting adsorption characteristics that follow the Langmuir isotherm model. This finding opens avenues for developing novel corrosion inhibitors in industrial applications (Olasunkanmi et al., 2016).
Antitumor Activity
The antitumor activity of amsacrine analogs, including N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, was evaluated, indicating that the replacement of the acridine moiety significantly impacts anticancer activity and DNA intercalation propensity. This research contributes to the development of novel anticancer agents (Chilin et al., 2009).
Interaction Studies with Methyl Acetate
Investigations into the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including methanesulfonamides, highlight the influence of temperature and concentration on solution properties. Such studies are crucial for understanding solute-solvent interactions, which have implications in materials science and solution chemistry (Raphael et al., 2015).
Synthesis of Ionic Liquids
Research on the aminolysis of 1,2-epoxides by 2-picolylamine, using Al(OTf)3 under solvent-free conditions, facilitated the synthesis of beta-amino alcohols and ionic liquids. This process exemplifies the application of quinoline derivatives in green chemistry and the synthesis of environmentally friendly materials (Fringuelli et al., 2004).
Future Directions
The future directions for research on “N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]methanesulfonamide” and related compounds could involve further exploration of their therapeutic potential. For instance, 3,4-dihydroisoquinolinone derivatives have shown promise in plant disease management . Further design and development of more potent 3,4-dihydroisoquinolinone derivatives could be a valuable area of research .
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)14-9-5-11-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,6,8,14H,4-5,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVGZZIRMSGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1CCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B4521351.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B4521354.png)
![2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4521355.png)
methanone](/img/structure/B4521357.png)
![1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B4521365.png)



![1-benzyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4521384.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4521396.png)
![1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4521401.png)

![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4521430.png)
